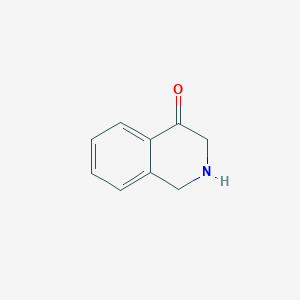

1-Oxoisoindoline-4-carbonitrile

描述

Synthesis Analysis

The synthesis of 1-Oxoisoindoline-4-carbonitrile has been described in various studies. For instance, an efficient synthesis of 3-oxoisoindolines was described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .Molecular Structure Analysis

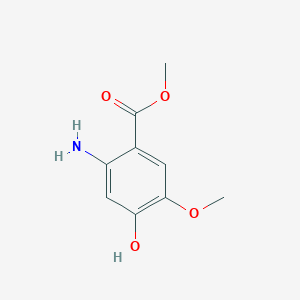

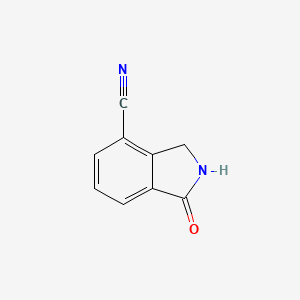

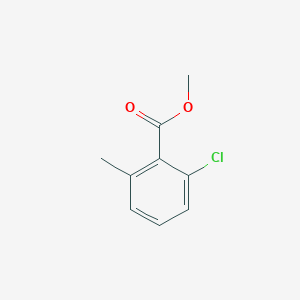

The molecular structure of 1-Oxoisoindoline-4-carbonitrile consists of 12 heavy atoms, 6 of which are aromatic . The compound has a molar refractivity of 46.11 .Physical And Chemical Properties Analysis

1-Oxoisoindoline-4-carbonitrile has a high GI absorption and is not a BBB permeant . It’s not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.92 cm/s .科学研究应用

Synthesis of Isoindolinone Derivatives

Isoindolinones are a class of compounds known for their therapeutic and pharmacological properties. The synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives is crucial as these compounds have shown potential in various biological activities. For example, they have been identified as potent inhibitors for DNA gyrase, which is a critical enzyme for bacterial DNA replication . The development of efficient synthetic methods for these derivatives can lead to advancements in antibacterial therapies.

Multi-Component Reaction (MCR) Methodologies

The synthesis of 1-Oxoisoindoline-4-carbonitrile derivatives often involves multi-component reactions, which are highly valued in organic chemistry for their ability to efficiently create complex molecules from simpler substances. These reactions are essential for the rapid generation of molecular diversity, making them a key tool in drug discovery and material science .

Green Chemistry Applications

The synthesis of 1-Oxoisoindoline-4-carbonitrile derivatives has been optimized using environmentally benign methods, such as using OSU-6 as a catalyst. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing the use of hazardous substances and improving yields .

Development of Non-Nucleosidic HIV Reverse Transcriptase Inhibitors

Isoindolinone derivatives have been studied for their potential as non-nucleosidic inhibitors of HIV reverse transcriptase. This enzyme is crucial for the replication of HIV, and its inhibition is a key strategy in the treatment of AIDS. The synthesis of 1-Oxoisoindoline-4-carbonitrile derivatives could lead to the development of new antiretroviral drugs .

Anti-Inflammatory Agents

Certain isoindolinone derivatives, such as indoprofen, have demonstrated anti-inflammatory activities. The synthesis of 1-Oxoisoindoline-4-carbonitrile derivatives could contribute to the development of new anti-inflammatory medications, potentially offering alternatives to current treatments .

Inhibitors of Tumor Necrosis Factor Production

Isoindolinone compounds have been identified as inhibitors of tumor necrosis factor (TNF) production. TNF is a cytokine involved in systemic inflammation and is implicated in a variety of diseases, including autoimmune disorders. Synthesizing 1-Oxoisoindoline-4-carbonitrile derivatives could aid in creating new therapies for conditions associated with excessive TNF production .

安全和危害

作用机制

Mode of Action

It’s known that the compound can be synthesized from 2-carboxybenzaldehyde, tmscn and benzylic or aliphatic amines using a strecker approach with osu-6 as the catalyst . The reaction can generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

属性

IUPAC Name |

1-oxo-2,3-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUNOHDSYZHSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622018 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxoisoindoline-4-carbonitrile | |

CAS RN |

435273-34-0 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)